molecular formula C6H15ClN2O B6141896 2-amino-N-(tert-butyl)acetamide hydrochloride CAS No. 80008-05-5

2-amino-N-(tert-butyl)acetamide hydrochloride

Cat. No.: B6141896
CAS No.: 80008-05-5
M. Wt: 166.65 g/mol
InChI Key: WMOBCDULVRSMQL-UHFFFAOYSA-N
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Description

2-amino-N-tert-butylacetamide hydrochloride, also known as 2-amino-N-(tert-butyl)acetamide, is a chemical compound with the CAS Number: 71034-40-7 . It has a molecular weight of 130.19 and its IUPAC name is 2-amino-N-(tert-butyl)acetamide . The physical form of this compound is liquid .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-tert-butylacetamide hydrochloride include a molecular weight of 130.19 , a physical form of liquid , and a storage temperature of 4 degrees Celsius . Unfortunately, more detailed physical and chemical properties were not available in the current search results.

Scientific Research Applications

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives of the core structure similar to "2-amino-N-tert-butylacetamide hydrochloride," were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were evaluated for their potency in vitro and for their anti-inflammatory and antinociceptive activities in animal models, suggesting potential therapeutic applications for H4R antagonists in pain management (Altenbach et al., 2008).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of pharmaceutical agents in aqueous titanium dioxide suspensions involved similar compounds. Although the study focused on salbutamol, the methodologies and results highlight the potential of photocatalysis in environmental remediation, particularly in the breakdown of complex organic molecules into less harmful substances (Sakkas et al., 2007).

Synthesis and Chemical Transformations

The synthesis and transformation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives demonstrate the versatility of nitrogen-containing compounds in chemical synthesis. These processes highlight the potential for creating complex molecules with significant biological or catalytic activities (Shatsauskas et al., 2017).

Spectroscopic and Solvent Studies

FTIR spectroscopic studies on N-tert-butylacetamide, closely related to "2-amino-N-tert-butylacetamide hydrochloride," in various solvents reveal insights into hydrogen bonding and solvent-induced frequency shifts. Such studies are crucial for understanding molecular interactions and designing compounds with desired properties (Jovic et al., 2013).

Safety and Hazards

The safety information for 2-amino-N-tert-butylacetamide indicates that it has the hazard statements H227, H314, and H335 . This means it may be flammable, cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Properties

IUPAC Name

2-amino-N-tert-butylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)8-5(9)4-7;/h4,7H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBCDULVRSMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508674
Record name N-tert-Butylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71034-40-7
Record name N-tert-Butylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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